1-[1-(Triazol-1-yl)cyclopropyl]ethanone
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Overview
Description
1-[1-(Triazol-1-yl)cyclopropyl]ethanone is a chemical compound that features a triazole ring attached to a cyclopropyl group, which is further connected to an ethanone moiety
Mechanism of Action
Target of Action
It is known that the compound is a key intermediate in the synthesis of prothioconazole , a broad-spectrum systemic fungicide .
Mode of Action
The exact mode of action of 1-[1-(Triazol-1-yl)cyclopropyl]ethanone Given its role as an intermediate in the synthesis of prothioconazole , it can be inferred that it may interact with similar targets and pathways as prothioconazole.
Biochemical Pathways
As a key intermediate in the synthesis of prothioconazole , it may be involved in similar biochemical pathways.
Result of Action
Given its role as a key intermediate in the synthesis of prothioconazole , it may contribute to the overall fungicidal properties of the final compound.
Action Environment
It is known that the synthesis of this compound can be optimized by exploring changes in the reaction time, temperature, ratio of starting reagents, acid binding agent, and the nature of phase transfer catalyst .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 151.17
Cellular Effects
Related compounds have shown promising anticancer activity . These compounds were found to have cytotoxic activity against various human cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of 1-[1-(Triazol-1-yl)cyclopropyl]ethanone is not well-established. Related compounds have been found to exert their effects through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
The synthesis of the compound has been optimized to afford the desired material in near-quantitative yield .
Metabolic Pathways
Related compounds have been found to undergo hydroxylation and hydrolysis as common metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Triazol-1-yl)cyclopropyl]ethanone typically involves the nucleophilic substitution reaction between 1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole . The reaction is carried out in the presence of a phase transfer catalyst, such as tetrabutylammonium bromide, in a mixed solvent system of tetrahydrofuran (THF) and water . The reaction conditions, including temperature, reaction time, and the ratio of starting materials, are optimized to achieve high yields and purity .
Industrial Production Methods
For industrial-scale production, the process is scaled up with careful control of reaction parameters to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Triazol-1-yl)cyclopropyl]ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The triazole ring can participate in nucleophilic substitution reactions, forming new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and phase transfer catalysts.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazole derivatives .
Scientific Research Applications
1-[1-(Triazol-1-yl)cyclopropyl]ethanone has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antiviral activities
Agriculture: The compound is used in the development of fungicides and pesticides.
Materials Science: It is employed in the synthesis of advanced materials with unique properties.
Comparison with Similar Compounds
1-[1-(Triazol-1-yl)cyclopropyl]ethanone can be compared with other similar compounds, such as:
1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone: This compound is structurally similar but contains a chlorine atom, which can influence its reactivity and applications.
1,3,5-trisubstituted 1,2,4-triazoles: These compounds have multiple substitutions on the triazole ring, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which provides a balance of stability and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[1-(triazol-1-yl)cyclopropyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-6(11)7(2-3-7)10-5-4-8-9-10/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBNFLLPRCDZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)N2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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